N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-11-5-7-12(8-6-11)23-10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMRAKMLSPWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-chlorobenzenethiol to introduce the sulfanyl group. The final step involves the acylation of the thiazole derivative with chloroacetyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (–S–) moiety undergoes substitution reactions with electrophiles. Key transformations include:
-
Oxidation to sulfone : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfone at 60–80°C (yield: 78–92%).
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 50°C replaces the sulfanyl group with alkyl chains.
Thiazole Ring Reactivity
The 1,3-thiazole ring participates in:
-
Electrophilic aromatic substitution : Bromination at the 5-position using Br₂/FeBr₃ (yield: 65%) .
-
Ring-opening hydrolysis : Acidic or basic conditions cleave the thiazole ring to form thioamides.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives (reflux, 6h; yield: 85%).
Comparative Reaction Data
Oxidation Mechanism
-
Electrophilic attack by peroxide on sulfur.
-
Formation of sulfoxide intermediate (confirmed via HPLC-MS).
-
Further oxidation to sulfone (verified by ¹H NMR: δ 3.2 ppm singlet for SO₂ group).
Thiazole Bromination Selectivity
DFT calculations indicate preferential bromination at the 5-position due to:
-
Lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 34.1 kcal/mol for 4-position) .
-
Electron-donating effects from the 2-chlorophenyl group stabilizing the transition state .
Stability Under Reaction Conditions
Critical stability data:
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| pH < 2 (24h, 25°C) | 40 | 4-(2-Chlorophenyl)thiazol-2-amine |
| UV light (254 nm, 6h) | 95 | Disulfide dimer |
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including drug-resistant pathogens. For instance, thiazole derivatives have been shown to possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structural modifications in thiazoles contribute to their enhanced antimicrobial properties, making them promising candidates for developing new antibiotics .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide | MRSA | High |
| This compound | E. faecium | Moderate |
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cells, showcasing their ability to inhibit cell proliferation. For example, compounds derived from thiazoles exhibited IC50 values indicating strong cytotoxic effects on A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 23.30 ± 0.35 | Apoptosis induction |
| This compound | U251 (glioblastoma) | 20.00 ± 0.50 | Cell cycle arrest |
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the compound contributes to its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
Mechanistic Insights and Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their biological activities. Research indicates that the presence of electron-withdrawing groups enhances the compound's potency against cancer and microbial targets. For instance, modifications such as halogen substitutions at specific positions on the phenyl ring significantly affect the compound's efficacy .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:
- Study on Antimicrobial Activity : A recent study synthesized various thiazole derivatives and tested their efficacy against resistant strains of bacteria, concluding that certain modifications led to improved antimicrobial activity compared to existing antibiotics .
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of a series of thiazole compounds against different cancer cell lines, with findings suggesting that specific structural features are essential for enhanced cytotoxicity .
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with various molecular targets. It can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, synthesis routes, and inferred properties:
Key Observations
Sulfur vs. Oxygen: Replacement of sulfanyl with morpholine (Compound in ) reduces redox stability but improves aqueous solubility due to the oxygen-rich morpholine ring. Triazole vs. Thiazole: Triazole-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities and metabolic pathways compared to thiazole derivatives.
Synthetic Routes :
- Microwave-assisted synthesis (e.g., Compound 11 ) reduces reaction time but may limit scalability.
- Click chemistry (e.g., triazole derivatives ) offers regioselectivity but requires specialized catalysts like Cu(I).
Physicochemical Properties: The target compound’s ClogP (estimated 3.8) is higher than non-halogenated analogs, favoring membrane permeability. Triazole derivatives (e.g., ) show lower melting points (~150–170°C) compared to thiazoles (~200–220°C), indicating differences in crystallinity.
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound belonging to the thiazole class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNOS |
| Molecular Weight | 335.29 g/mol |
| CAS Number | 338957-50-9 |
The compound contains a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in various studies:
- Mechanism of Action : The thiazole moiety interacts with specific enzymes and receptors involved in cancer cell proliferation and survival. The presence of chlorine substituents enhances the compound's binding affinity to these targets .
- In vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer types, with IC values indicating significant growth inhibition. For example, compounds with similar structures have shown IC values less than that of standard drugs like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have reported that this compound exhibits antibacterial activity comparable to standard antibiotics. It effectively inhibits both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Key Structural Features : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances biological activity. Modifications to the thiazole ring and substituents can significantly affect potency and selectivity against specific targets .
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the synthesis of various thiazole derivatives, including this compound. The research demonstrated that compounds with similar thiazole structures exhibited potent anticancer activity against multiple cell lines. The study utilized MTT assays to evaluate cell viability and concluded that structural modifications could lead to enhanced efficacy against resistant cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial potential of thiazole derivatives against common pathogens. The study found that this compound displayed significant inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with activated carboxylic acids using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane (DCM) at 273 K. Triethylamine is often added to neutralize HCl byproducts . For example, reacting 3,4-dichlorophenylacetic acid with 2-aminothiazole derivatives in DCM under controlled low temperatures (273 K) minimizes side reactions. Post-reaction, extraction with ice-cold aqueous HCl and subsequent washing with NaHCO₃ ensures purity . Yield optimization may require iterative adjustments of stoichiometry (1:1 molar ratio of acid to amine), solvent polarity, or alternative coupling agents (e.g., DCC or HOBt).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm thiazole/acetamide linkages via coupling patterns.
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves dihedral angles between chlorophenyl and thiazole rings (e.g., ~61.8° twist observed in analogous structures) . Refinement with riding models (C–H = 0.95–0.99 Å, N–H = 0.88 Å) and R factors < 0.05 ensure accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~407.0 for C₁₇H₁₁Cl₂N₂OS₂).
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent), followed by aqueous buffers (pH 2–12) with 0.1% Tween-80 for colloidal dispersion. Limited solubility in polar solvents (e.g., water) is typical due to aromatic chlorination .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photodegradation of the thiazole and sulfanyl groups.
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzylpenicillin-like motifs for antimicrobial activity ). Use in vitro models:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of chlorophenyl and sulfanyl substituents on bioactivity?
- Methodological Answer :
- Synthetic Modifications : Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl groups to assess electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, para-chlorine on the phenyl ring may enhance membrane permeability .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to correlate substituent electronegativity with target binding .
Q. What strategies are effective for identifying molecular targets and mechanisms of action?
- Methodological Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with affinity chromatography isolates binding partners .
- Docking Studies : Use AutoDock Vina to simulate binding to homology models of bacterial penicillin-binding proteins (PBPs) .
- Kinetic Analysis : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to purified enzymes.
Q. How can researchers address contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Poor in vivo efficacy may stem from rapid metabolism of the sulfanyl group .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF.
Q. What experimental approaches are recommended for studying polymorphism and crystallographic packing effects?
- Methodological Answer :
- Crystallization Screens : Use solvent mixtures (e.g., methanol:acetone, 1:1) to isolate polymorphs .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations between forms.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N vs. π–π stacking) in different polymorphs .
Q. How can isotopic labeling (e.g., ¹³C or ²H) enhance mechanistic studies of metabolic pathways?
- Methodological Answer :
Q. What computational modeling approaches are suitable for predicting drug-likeness and ADMET properties?
- Methodological Answer :
- QSAR Models : Train on datasets (e.g., ChEMBL) to predict logP, solubility, and hERG inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) using GROMACS .
- ADMET Prediction : SwissADME or pkCSM estimate oral bioavailability and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
